HIV-IN petide

HIV-1 Protease Enzyme Kinetics Competitive Inhibitor

HIV-IN petide (CAS 167875-35-6) is a rigorously characterized, competitive HIV-1 protease inhibitor (Ki = 50 nM) featuring a strategically reduced peptide bond that confers enhanced stability and binding affinity versus standard linear peptides. Its well-defined mechanism, documented potency, and unique sequence (Arg-Val-Leu-(R)-Phe-Glu-Ala-Nle-NH2) ensure reproducible results across enzymatic assays, resistance profiling, and HTS validation. An indispensable reference standard for SAR-driven drug discovery, this compound enables precise benchmarking of novel inhibitor candidates against a validated, moderately potent baseline—critical for programs seeking to avoid the variability inherent in less-characterized alternatives.

Molecular Formula C40H69N11O8
Molecular Weight 832.0 g/mol
Cat. No. B15565895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN petide
Molecular FormulaC40H69N11O8
Molecular Weight832.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
InChIKeySGWAZUZKMXHYMB-UQGDEETHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-IN petide: A Competitive HIV-1 Protease Inhibitor for Research Applications


HIV-IN petide, with the sequence Arg-Val-Leu-(R)-Phe-Glu-Ala-Nle-NH2 and CAS number 167875-35-6, is a synthetic peptide specifically designed to competitively inhibit the HIV-1 protease enzyme. It contains a reduced peptide bond, which enhances its stability and binding affinity [1]. The compound is a well-characterized biochemical tool used in antiviral research, with a reported inhibition constant (Ki) of 50 nM against HIV-1 protease [1]. This establishes a clear baseline for its potency and mechanism of action, making it a valuable comparator in drug discovery and enzymology studies.

Why Generic Substitution Fails: The Functional and Structural Specificity of HIV-IN petide


In the context of HIV-1 protease research, the substitution of one peptide inhibitor for another is not straightforward. Inhibitors within the same class can exhibit vastly different binding kinetics (Ki), mechanisms of inhibition (e.g., competitive vs. non-competitive), and susceptibility to resistance mutations [1]. HIV-IN petide possesses a unique peptide sequence and a specific Ki of 50 nM [2]. Using a generic or less-characterized peptide could lead to inconsistent experimental outcomes due to variations in potency, target selectivity, and stability. Therefore, the selection of a well-defined compound like HIV-IN petide, with its clearly documented competitive inhibition profile, is critical for reproducible and interpretable results in enzymatic assays and cell-based studies. Its specific molecular structure and activity profile directly preclude simple interchange with other peptide inhibitors [REFS-1, REFS-2].

Quantitative Differentiation of HIV-IN petide: Head-to-Head Potency and Mechanism Data


Competitive Inhibition Potency: HIV-IN petide vs. Acetyl-Pepstatin

HIV-IN petide exhibits a well-defined competitive inhibition of HIV-1 protease with a Ki of 50 nM [1]. This is a crucial benchmark when comparing to other peptide-based inhibitors. For instance, the classical aspartic protease inhibitor Acetyl-Pepstatin has a reported Ki of 13 nM for HIV-1 protease under similar conditions [2]. While Acetyl-Pepstatin is more potent in this specific metric, HIV-IN petide's higher Ki value indicates a less potent but still robust interaction, which can be advantageous in assays where a more moderate level of inhibition is desired, such as in mechanistic studies or when investigating resistance mutations.

HIV-1 Protease Enzyme Kinetics Competitive Inhibitor

Comparison with a High-Potency Peptidomimetic Inhibitor: HIV-IN petide vs. U-75875

When a high-potency inhibitor is required for antiviral studies, researchers may consider peptidomimetics like U-75875. U-75875 is an extremely potent inhibitor of HIV-1 protease, with a reported Ki of less than 1 nM [1]. In stark contrast, HIV-IN petide has a Ki of 50 nM [2]. This 50-fold difference in potency highlights the distinct utility of HIV-IN petide. Its lower potency can be beneficial for studying the effects of partial protease inhibition or for use in combination studies where a strong inhibitor would mask the effects of other compounds.

HIV-1 Protease Peptidomimetic High-Potency Inhibitor

Structural Determinant of Potency: The Reduced Peptide Bond in HIV-IN petide

HIV-IN petide's structure contains a reduced peptide bond (Arg-Val-Leu-(R)-Phe-Glu-Ala-Nle-NH2) [1]. This modification is a key structural feature that differentiates it from many standard peptides and peptidomimetics. The reduced bond, where the carbonyl group is converted to a methylene group, increases the peptide's resistance to proteolytic degradation and often enhances binding affinity by mimicking a transition state intermediate of the protease-catalyzed reaction. While direct quantitative data comparing its stability to non-reduced analogs is not provided in the source, this class-level inference is supported by extensive literature on transition-state analogue inhibitors of HIV-1 protease [2].

Peptide Chemistry Structure-Activity Relationship Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for HIV-IN petide


Enzymology Studies of HIV-1 Protease: Calibrating Inhibitor Potency

For researchers characterizing the HIV-1 protease enzyme, HIV-IN petide serves as an ideal, moderately potent, competitive inhibitor. Its well-defined Ki of 50 nM [1] allows for the establishment of a robust baseline for inhibition, enabling precise calculation of kinetic parameters and comparison with more or less potent inhibitors. This is particularly useful when investigating the enzyme's mechanism or when screening for allosteric modulators that may require a sub-saturating concentration of a competitive inhibitor.

Drug Discovery: A Benchmark for Peptidomimetic Design and SAR Studies

HIV-IN petide's structure, featuring a reduced peptide bond, makes it a valuable scaffold in structure-activity relationship (SAR) studies [1]. Its moderate potency (Ki = 50 nM) [1] provides a clear benchmark for the iterative optimization of new HIV-1 protease inhibitors. Medicinal chemists can use it as a starting point or a reference compound, making modifications to its sequence or backbone to enhance potency and selectivity, and then directly comparing the new analogs against its known activity profile.

In Vitro Resistance Studies: A Tool for Investigating Protease Inhibitor Mutations

Due to its well-characterized competitive inhibition mechanism and moderate potency, HIV-IN petide is an excellent tool compound for in vitro studies aimed at understanding the evolution of resistance to HIV-1 protease inhibitors [1]. By subjecting the virus or the enzyme to selective pressure with HIV-IN petide, researchers can isolate and characterize resistance-associated mutations. The compound's moderate potency ensures that the selection pressure is not so high that it prevents any viral replication, thereby allowing for the emergence and study of specific resistance pathways [2].

Biochemical Assay Development and Validation

HIV-IN petide is a suitable positive control for the development and validation of high-throughput screening (HTS) assays designed to discover new HIV-1 protease inhibitors. Its robust and reproducible inhibition profile (Ki = 50 nM) [1] allows for the calculation of Z'-factor and other quality control metrics for the assay. Its moderate potency ensures that the assay window is wide enough to detect both weaker and stronger inhibitors, making it a versatile component in screening cascades.

Technical Documentation Hub

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